2-Chloro-5-thiocyanatophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-thiocyanatophenol is an organic compound with the molecular formula C7H4ClNOS It is characterized by the presence of a chlorine atom and a thiocyanate group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-thiocyanatophenol typically involves the thiocyanation of 2-chlorophenol. One common method includes the reaction of 2-chlorophenol with thiocyanogen (SCN2) in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-thiocyanatophenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The thiocyanate group can be reduced to form thiols or other reduced sulfur-containing compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Substitution Reactions: Various substituted phenols.
Oxidation Reactions: Quinones and other oxidized phenolic compounds.
Reduction Reactions: Thiols and other sulfur-containing derivatives.
Scientific Research Applications
2-Chloro-5-thiocyanatophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-thiocyanatophenol involves its interaction with various molecular targets. The thiocyanate group can interact with enzymes and proteins, potentially inhibiting their activity. The phenol group can undergo redox reactions, affecting cellular processes. The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with biological molecules makes it a promising candidate for further research.
Comparison with Similar Compounds
- 2-Chloro-4-thiocyanatophenol
- 2-Chloro-6-thiocyanatophenol
- 2-Bromo-5-thiocyanatophenol
Comparison: 2-Chloro-5-thiocyanatophenol is unique due to the specific positioning of the chlorine and thiocyanate groups on the phenol ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(4-chloro-3-hydroxyphenyl) thiocyanate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-6-2-1-5(11-4-9)3-7(6)10/h1-3,10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXUCOIBPSYZTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.